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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzonitrile

Cat. No.: B118137

Disclaimer: Experimental spectroscopic data for 5-Bromo-2-methylbenzonitrile is not readily
available in public spectral databases. The data presented in this guide is predicted based on
the analysis of its chemical structure and comparison with analogous compounds. These
predictions are intended to provide a reasonable estimation of the expected spectral
characteristics for researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with
significant applications in medicinal chemistry and materials science. The precise structural
elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS), are indispensable tools in this regard. This guide provides a detailed
overview of the predicted spectroscopic data for 5-Bromo-2-methylbenzonitrile and outlines
the standard experimental protocols for their acquisition and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-2-
methylbenzonitrile. These values are derived from established chemical shift correlations,
spectral databases for similar functional groups, and computational predictions for analogous
structures.

Predicted *H NMR Spectroscopic Data
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Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.65 d 1H H-6
~7.50 dd 1H H-4
~7.30 d 1H H-3
~2.50 S 3H -CHs

Predicted **C NMR Spectroscopic Data

Table 2: Predicted 3C NMR Spectroscopic Data (Solvent: CDCIs, Reference: CDCls at 77.16
ppm)

Chemical Shift (8) ppm Assignment
~ 142 C-2 (Ar-C-CHs)
~135 C-4 (Ar-CH)
~133 C-6 (Ar-CH)
~131 C-3 (Ar-CH)
~122 C-5 (Ar-C-Br)
~118 CN (Nitrile)
~112 C-1 (Ar-C-CN)
~ 20 -CHs

Predicted FT-IR Spectroscopic Data

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
~ 3100-3000 Medium C-H Stretch Aromatic

~ 2970-2850 Medium C-H Stretch Aliphatic (-CHs)

~ 2230-2210 Strong C=N Stretch Nitrile

~ 1600-1580 Medium-Strong C=C Stretch Aromatic Ring

~ 1480 Medium-Strong C=C Stretch Aromatic Ring

~ 1050 Medium C-Br Stretch Aryl Halide

Predicted Mass Spectrometry Data (Electron lonization)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Abundance Assignment
[M]* (Molecular ion peak with
195/197 High ~1:1 ratio for 7°Br/3!Br
isotopes)
180/182 Medium [M - CH3]*
116 Medium [M - Br]*
90 High [C7He]*

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for a solid organic compound like 5-Bromo-2-methylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Bromo-2-
methylbenzonitrile for *H NMR (20-50 mg for 3C NMR) and dissolve it in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCIs) in a clean, dry vial.
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« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

» Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

o Data Acquisition:

o Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field homogeneity is then optimized through a
process called shimming to ensure sharp spectral lines.

o Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed
(*H or 13C).

o Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse
sequence, relaxation delay) and acquire the data. For 13C NMR, a larger number of scans
is typically required due to the low natural abundance of the 13C isotope.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (Solid, KBr Pellet Method):
o Grind a small amount (1-2 mg) of 5-Bromo-2-methylbenzonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

e Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and
acquire a background spectrum to account for atmospheric and instrumental contributions.
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Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample
spectrum.

Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of 5-Bromo-2-methylbenzonitrile in a volatile
organic solvent (e.g., methanol or acetonitrile).

lonization Method (Electron lonization - El):

o Introduce the sample into the mass spectrometer, where it is vaporized.

o The vaporized molecules are bombarded with a high-energy electron beam, causing the
ejection of an electron and the formation of a radical cation (molecular ion).

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the logical

connections between different spectroscopic data for structural elucidation and a general

workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b118137?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118137?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

Mass Spec Structural Interpretation

(m/z = 195/197) Molecular Weight
i@ Molecular Formula
CsHeBrN
IR Spec Vibrational Modes Functional Groups . T
(~2220, ~1050 cm~1) > (-CN. -Br, -CH, Ar) 5-Bromo-2-methylbenzonitrile

A

1H NMR
(Aromatic & Aliphatic H)

Proton & Carbon
Connectivity

Carbon Skeleton
13C NMR
(8 unigue C signals)
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Data Analysis & Elucidation
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¢ To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118137#spectroscopic-data-nmr-ir-ms-of-5-bromo-2-
methylbenzonitrile]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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